5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
Description
5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 22293-60-3) is a pyrimidine-dione derivative characterized by an acetyl group at position 5 and a methyl group at position 6 on its heterocyclic core.
Properties
IUPAC Name |
5-acetyl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-5(4(2)10)6(11)9-7(12)8-3/h1-2H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGRMDHVDOHDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427914 | |
| Record name | 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22293-60-3 | |
| Record name | 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps
Reaction Setup :
Mechanism :
| Parameter | Value | Reference |
|---|---|---|
| Yield | ~94% (analogous compounds) | |
| Reaction Time | 2 hours (reflux) | |
| Solvent | Methanol |
Alkylation/Acylation of Pyrimidine Precursors
This approach modifies pre-formed pyrimidine-2,4-dione derivatives to introduce acetyl and methyl groups.
Key Steps
Methyl Group Introduction :
Acetylation :
| Parameter | Value | Reference |
|---|---|---|
| Yield (Methyl) | 94% (analogous reaction) | |
| Yield (Acetyl) | 57–85% (varies by substrate) | |
| Solvent | Dichloromethane |
Lithiation and Nucleophilic Addition
This method employs organolithium reagents to functionalize pyrimidine derivatives at specific positions.
Key Steps
Lithiation :
Electrophile Addition :
| Parameter | Value | Reference |
|---|---|---|
| Yield | 80% (for analogous alkenyl) | |
| Temperature | -78°C to reflux | |
| Solvent | THF or ether |
Purification and Crystallization
Post-synthesis purification is critical to achieve high-purity products.
Key Methods
Crystallization :
Column Chromatography :
| Parameter | Value | Reference |
|---|---|---|
| Purity | >99.5% HPLC | |
| Solvent System | Ethyl acetate/hexanes |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization | High yield, straightforward | Limited to specific substrates |
| Alkylation | Flexible for diverse groups | Multi-step process |
| Lithiation | Precision in substitution | Sensitive to temperature/air |
Mechanistic Insights
- Cyclization : Deprotonation of the malonic ester by sodium methylate generates a nucleophile that attacks the acetamidine, forming a six-membered ring via intramolecular cyclization.
- Lithiation : Organolithium reagents abstract protons at the most acidic position (C5), enabling regioselective alkylation or acylation.
Critical Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Byproduct Formation | Use of anhydrous conditions and stoichiometric control | |
| Low Yield | Optimization of reflux time and solvent polarity |
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyrimidine derivatives.
Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines depending on the reagents and conditions used .
Scientific Research Applications
Chemistry
In the realm of chemistry, 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties.
Biology
This compound exhibits notable biological activities , particularly:
-
Antimicrobial Activity : Research has demonstrated that it inhibits the growth of several bacterial strains. For instance:
The mechanism involves interference with nucleic acid synthesis in microorganisms, making it a candidate for broad-spectrum antimicrobial agents.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL - Anti-inflammatory Activity : Studies indicate that it inhibits cyclooxygenase enzymes involved in inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Medicine
In medicinal chemistry, this compound is investigated for its potential role in drug development. It acts as an intermediate in synthesizing pharmaceutical agents aimed at treating infections and inflammatory conditions.
Industrial Applications
This compound is also utilized in industrial applications such as:
- Corrosion Inhibitors : It is employed in formulating corrosion inhibitors for metals exposed to acidic environments.
Case Studies
- Antimicrobial Research Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity compared to the parent compound. These derivatives were synthesized through nucleophilic substitution reactions involving various amines and thiols.
- Inflammatory Response Modulation : Another research project focused on evaluating the anti-inflammatory properties of this compound in animal models. The results indicated significant reductions in inflammatory markers when administered alongside established anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of nucleic acids in microorganisms. The compound’s anti-inflammatory effects could be related to its inhibition of specific enzymes or signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory Activity
- 5-Diethylaminomethyl-6-methylpyrimidine-2,4-dione: Demonstrated significant anti-inflammatory activity in mouse ear swelling tests, attributed to the diethylaminomethyl group’s ability to modulate inflammatory pathways .
Antimicrobial Activity
- Thieno[2,3-d]pyrimidine-2,4-dione Derivatives: Compounds with 2-methyl-1,3-thiazol-4-yl substituents showed higher activity against Staphylococcus aureus than reference drugs like metronidazole .
Antioxidant Activity
- 5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4-dione: Catalyst-free synthesized derivatives displayed notable antioxidant activity, linked to the hydroxyl and aminothiazole groups .
Biological Activity
5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an acetyl group at the 5-position and a methyl group at the 6-position of the pyrimidine ring, contributing to its unique chemical reactivity and biological profile.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with nucleic acid synthesis in microorganisms. The compound's effectiveness against both gram-positive and gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. It appears to inhibit specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition may reduce the production of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleic Acid Synthesis Interference : The compound disrupts nucleic acid synthesis in bacteria, leading to cell death.
- Enzyme Inhibition : It inhibits cyclooxygenase enzymes involved in prostaglandin synthesis, thereby reducing inflammation.
Case Studies
A study conducted on the efficacy of this compound against human cancer cell lines revealed promising results. The compound was tested on several carcinoma cell lines including HeLa and MCF-7:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15.5 | Moderate growth inhibition |
| MCF-7 | 20.3 | Significant cytotoxicity |
These findings suggest that the compound may also possess anticancer properties, warranting further investigation into its potential as an anticancer agent .
Future Directions
Given its diverse biological activities and mechanisms of action, this compound holds promise for development as a therapeutic agent. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety of the compound in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize its chemical structure for enhanced potency and selectivity.
- Formulation Development : To create effective delivery systems for clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, and what reaction conditions are critical for yield optimization?
- Methodological Answer : A common approach involves cyclocondensation reactions using acetic acid as a solvent. For example, reacting 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid yields the core structure . Alkylation with benzyl chlorides or chloroacetamides in DMF, catalyzed by potassium carbonate, introduces functional diversity at position 1. Reaction temperature (reflux vs. room temperature) and stoichiometric ratios (e.g., 1:1.2 for base) significantly impact crystallinity and yield .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : 1H NMR (e.g., using a 150EX chromatograph with C18 columns) confirms substituent positions and purity by detecting methyl (δ ~2.5 ppm) and acetyl (δ ~2.1 ppm) protons . X-ray crystallography (e.g., using ethanol for recrystallization) resolves dihedral angles between the pyrimidine ring and aromatic substituents, critical for understanding steric effects .
Q. What preliminary biological activities have been reported for derivatives of this compound?
- Methodological Answer : Derivatives like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione show antimicrobial activity against Staphylococcus aureus (MIC ≤1 µg/mL), outperforming metronidazole and streptomycin in disk diffusion assays . Screening should include Gram-positive/-negative bacteria and fungal strains, with broth microdilution for MIC determination.
Advanced Research Questions
Q. How can synthetic routes be modified to improve regioselectivity and reduce byproducts during alkylation?
- Methodological Answer : To minimize competing reactions, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in DMF to enhance alkylation efficiency at position 1 . Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) helps track intermediate formation. Alternative solvents like acetonitrile may reduce side reactions due to lower polarity .
Q. What experimental design considerations are critical for evaluating structure-activity relationships (SAR) in antimicrobial studies?
- Methodological Answer : Use a combinatorial library approach: vary substituents at positions 1 (e.g., benzyl, chloroacetamide) and 6 (e.g., thiazole, oxadiazole) . Include positive controls (e.g., ciprofloxacin) and negative controls (solvent-only). Statistical analysis (ANOVA, p<0.05) should correlate logP values (calculated via ChemDraw) with MICs to identify hydrophobicity-activity trends .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for structurally ambiguous derivatives?
- Methodological Answer : Combine NOESY (to confirm spatial proximity of substituents) with DFT calculations (e.g., Gaussian09, B3LYP/6-31G*) to model predicted NMR shifts. For crystallographic discrepancies, refine hydrogen-bonding networks using Olex2 software to validate intermolecular interactions .
Q. What strategies are effective for enhancing metabolic stability in vivo without compromising bioactivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 6) to reduce CYP450-mediated oxidation . Assess stability in simulated gastric fluid (pH 2.0, 37°C, 24h) and liver microsomes (LC-MS monitoring). Compare half-life (t½) of acetylated vs. non-acetylated analogs .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies: store samples in DMSO (anhydrous, -20°C) vs. crystalline form (desiccated, 25°C) for 6 months. Monitor degradation via HPLC (C18 column, 254 nm) monthly. Polar solvents like DMSO may stabilize via hydrogen bonding, while crystalline forms resist hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
